Cas no 1427404-27-0 (2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone)

2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone is a synthetic intermediate primarily used in organic and medicinal chemistry research. Its structure features a chloroacetyl group attached to a 5,6-dimethoxy-2,3-dihydroindole core, making it a versatile precursor for further functionalization. The compound’s reactivity, particularly at the chloroacetyl moiety, allows for efficient nucleophilic substitution reactions, enabling the synthesis of more complex heterocyclic systems. The dimethoxy groups enhance solubility in organic solvents, facilitating purification and handling. This compound is particularly valuable in the development of pharmacologically active molecules, where the dihydroindole scaffold is of interest for its potential biological activity. Its stability under standard laboratory conditions ensures reliable performance in synthetic applications.
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone structure
1427404-27-0 structure
Product name:2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone
CAS No:1427404-27-0
MF:C12H14ClNO3
MW:255.697462558746
CID:5824737
PubChem ID:145887933

2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1427404-27-0
    • EN300-7523060
    • 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone
    • SCHEMBL23817954
    • Z1562146526
    • 2-chloro-1-(5,6-dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
    • Inchi: 1S/C12H14ClNO3/c1-16-10-5-8-3-4-14(12(15)7-13)9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3
    • InChI Key: VKDCSZFVYAIHPK-UHFFFAOYSA-N
    • SMILES: ClCC(N1C2C=C(C(=CC=2CC1)OC)OC)=O

Computed Properties

  • Exact Mass: 255.0662210g/mol
  • Monoisotopic Mass: 255.0662210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8Ų
  • XLogP3: 1.9

2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7523060-0.05g
2-chloro-1-(5,6-dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
1427404-27-0 95%
0.05g
$246.0 2024-05-23

Additional information on 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone

Comprehensive Overview of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone (CAS No. 1427404-27-0)

2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone, with the CAS number 1427404-27-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of indole derivatives, which are widely recognized for their diverse biological activities and applications in drug discovery. The presence of chloro and dimethoxy functional groups in its structure enhances its reactivity and potential utility in synthetic chemistry.

In recent years, the demand for indole-based compounds has surged due to their role in developing novel therapeutics. Researchers are particularly interested in 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable candidate for studying enzyme inhibition and receptor modulation, which are critical areas in modern pharmacology.

The compound's CAS No. 1427404-27-0 is frequently searched in academic and industrial databases, reflecting its growing importance. Users often inquire about its synthesis methods, physicochemical properties, and safety data. For instance, questions like "How to synthesize 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone?" or "What are the applications of CAS 1427404-27-0 in drug development?" are common in scientific forums. These queries highlight the compound's relevance in cutting-edge research.

From a structural perspective, 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone features a dihydroindole core substituted with methoxy groups at positions 5 and 6. The chloroethanone moiety attached to the nitrogen atom introduces electrophilic character, making it a versatile intermediate for nucleophilic substitution reactions. This property is particularly useful in designing targeted molecular probes and small-molecule inhibitors.

The compound's solubility, stability, and reactivity are key parameters that researchers evaluate. For example, its solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) facilitates its use in laboratory settings. Additionally, its stability under various pH conditions is crucial for applications in biological assays and drug formulation.

In the context of green chemistry, there is growing interest in optimizing the synthesis of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone to minimize environmental impact. Researchers are exploring catalytic methods and solvent-free reactions to achieve higher yields and reduce waste. This aligns with the broader trend of sustainable chemical practices in the pharmaceutical industry.

Another area of interest is the compound's potential role in neuropharmacology. Indole derivatives are known to interact with neurotransmitter receptors, and 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone could serve as a precursor for developing central nervous system (CNS) agents. This has led to increased searches for its biological activity profiles and toxicity data.

In summary, 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone (CAS No. 1427404-27-0) is a compound of significant scientific interest due to its structural features and potential applications. Its relevance in drug discovery, synthetic chemistry, and neuropharmacology makes it a subject of ongoing research. As the scientific community continues to explore its properties, this compound is likely to play a pivotal role in advancing medicinal chemistry and therapeutic development.

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